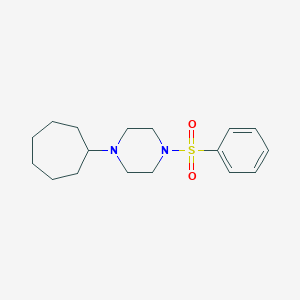
1-Cycloheptyl-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-(phenylsulfonyl)piperazine, also known as CSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CSP is a piperazine derivative that is synthesized through a multi-step process.
Mécanisme D'action
1-Cycloheptyl-4-(phenylsulfonyl)piperazine works by binding to the extracellular domain of voltage-gated sodium channels, thereby blocking the entry of sodium ions into the cell. This results in the inhibition of action potential generation and propagation, which can have a range of effects on neuronal function depending on the specific channel targeted.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of action potential generation and propagation, the modulation of neurotransmitter release, and the regulation of ion channel function. These effects can have significant implications for the study of neuronal function and the development of new therapies for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has several advantages as a tool for scientific research, including its selectivity for certain ion channels, its ability to inhibit action potential generation and propagation, and its potential for developing new therapies for neurological disorders. However, there are also limitations to its use, including the need for careful dosing and administration, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine in scientific research. One potential application is in the development of new therapies for neurological disorders, such as epilepsy and chronic pain. Another potential direction is in the study of ion channel function and the role of these channels in neuronal function. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective and effective compounds for scientific research.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine involves a multi-step process that begins with the reaction of cycloheptylamine with paraformaldehyde to produce 1-cycloheptyl-1,3-dihydroxyurea. This intermediate is then reacted with phenylsulfonyl chloride to produce 1-cycloheptyl-4-(phenylsulfonyl)thiourea. The final step involves the reaction of 1-cycloheptyl-4-(phenylsulfonyl)thiourea with hydrazine hydrate to produce this compound.
Applications De Recherche Scientifique
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the function of certain ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes this compound a useful tool for studying the role of these channels in neuronal function and for developing new therapies for neurological disorders.
Propriétés
Formule moléculaire |
C17H26N2O2S |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-10-6-3-7-11-17)19-14-12-18(13-15-19)16-8-4-1-2-5-9-16/h3,6-7,10-11,16H,1-2,4-5,8-9,12-15H2 |
Clé InChI |
GXESYLYICZBJBJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)